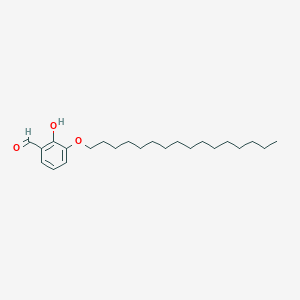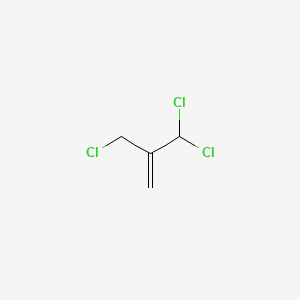
2-Chloromethyl-3,3-dichloropropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-3,3-dichloropropene is an organochlorine compound with the molecular formula C4H5Cl3. It is a colorless to yellow liquid with a chloroform-like odor. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloromethyl-3,3-dichloropropene can be synthesized from 1,2,3-trichloropropane. The process involves the dehydrochlorination of 1,2,3-trichloropropane using a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the elimination of hydrogen chloride .
Industrial Production Methods
In industrial settings, the preparation of this compound is often conducted using a continuous automatic preparation method. This involves the continuous addition of 1,2,3-trichloropropane, a catalyst (such as triethylbenzylammonium chloride), and liquid caustic soda into a reaction mixer. The reaction is controlled to ensure high yield and product quality while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-3,3-dichloropropene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: It can be reduced to form less chlorinated compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiocyanate, which can replace chlorine atoms to form thiocyanate derivatives.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like zinc or sodium borohydride can be employed
Major Products Formed
Substitution: Formation of thiocyanate derivatives.
Oxidation: Formation of epoxides and other oxidized products.
Reduction: Formation of less chlorinated hydrocarbons
Scientific Research Applications
2-Chloromethyl-3,3-dichloropropene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3,3-dichloropropene involves its interaction with nucleophiles, leading to substitution reactions. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropene: Used as a soil fumigant and has similar chemical properties.
2,3-Dichloropropene: Another chlorinated propene with similar reactivity.
3-Chloro-2-chloromethyl-1-propene: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
2-Chloromethyl-3,3-dichloropropene is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
60845-51-4 |
|---|---|
Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
3,3-dichloro-2-(chloromethyl)prop-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(2-5)4(6)7/h4H,1-2H2 |
InChI Key |
BKSGSFFPKXGKBD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


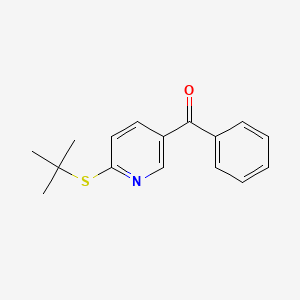
![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)
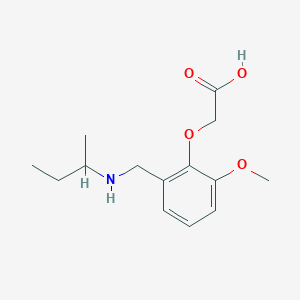
![tert-Butyl 6-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13015645.png)
![Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)
![6,6-Difluorospiro[3.3]heptane-2-carbonitrile](/img/structure/B13015660.png)
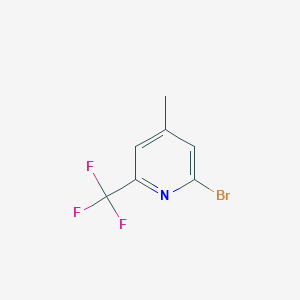

![[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13015679.png)
![2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13015685.png)
![2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B13015688.png)

